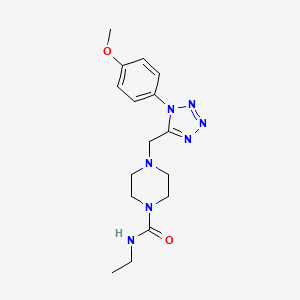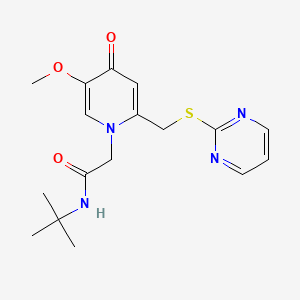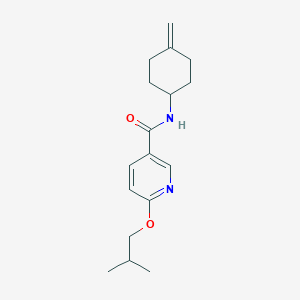![molecular formula C13H11ClN4O B2355963 6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline CAS No. 885949-52-0](/img/structure/B2355963.png)
6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline” is a chemical compound with the molecular weight of 274.71 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H11ClN4O/c1-7-8(2)16-11-5-9(3-4-10(11)15-7)13-18-17-12(6-14)19-13/h3-5H,6H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a melting point range of 183 - 185 degrees Celsius . It is a solid substance .Applications De Recherche Scientifique
Antitumor Activity
1,3,4-oxadiazole derivatives have been studied for their potential antitumor properties. For instance, bis-oxadiazole methylsulfides, similar in structure to the compound , have demonstrated cytotoxicity against Hep-3B cancer cell lines, suggesting potential applications in cancer treatment (Cao, 2012).
Antibacterial Activity
Derivatives containing 1,3,4-oxadiazole thioether have shown promising antibacterial activities against various bacterial strains. For example, compound 6r, an oxadiazole thioether derivative, exhibited strong inhibitory effects against Xanthomonas oryzae pv. oryzae, surpassing the efficacy of commercial agents (Song et al., 2017).
Anti-Inflammatory and Analgesic Properties
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, revealing promising results. This suggests a potential application in developing nonsteroidal anti-inflammatory and analgesic agents (Wagle, Adhikari, & Kumari, 2008).
Antimalarial Properties
2-Phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, closely related to the compound , have been identified as effective antimalarial substances. These compounds showed notable activity against Plasmodium berghei in mice, indicating their potential as antimalarial agents (Hutt, Elslager, & Werbel, 1970).
Antimicrobial and Hemolytic Activity
2,5-Disubstituted 1,3,4-oxadiazole compounds have been synthesized and tested for their antimicrobial and hemolytic activities. Certain derivatives displayed significant activity against a range of microbial species and demonstrated less toxicity, suggesting their potential in antimicrobial applications (Gul et al., 2017).
Photo-Luminescent Properties
1,3,4-Oxadiazole derivatives have been synthesized and characterized for their photo-luminescent properties. These compounds exhibited strong blue fluorescence emission with good photoluminescence quantum yields, indicating their potential use in materials science, particularly in photoluminescent applications (Han et al., 2010).
Tautomeric Character
The tautomeric character of 3-heteroarylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines, which includes oxadiazole derivatives, has been studied. The findings provide valuable insights into the chemical behavior of these compounds, which can be crucial for their potential applications in various chemical reactions and processes (Kurasawa, Okamoto, & Takada, 1985).
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(2,3-dimethylquinoxalin-6-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-7-8(2)16-11-5-9(3-4-10(11)15-7)13-18-17-12(6-14)19-13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUYGGWNJPSQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C3=NN=C(O3)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)
![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)
![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)

![2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2355896.png)

![methyl 3-(2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2355901.png)
![Methyl 2-({4-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]phenyl}formamido)acetate](/img/structure/B2355902.png)
![N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2355903.png)
